4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.235. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Microwave Irradiation Synthesis : 2-phenyl-5-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole was synthesized via microwave irradiation, showcasing an efficient method with high yield (Zhang Ai-qing, 2013).
- Structural Polymorphism : Research on 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one revealed various polymorphic structures, emphasizing the importance of weak intermolecular interactions in the formation of these structures (S. Shishkina et al., 2019).
Biomedical Applications
- Anticancer Potential : Derivatives of 1,3,4-oxadiazole, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine, have been explored for their anticancer properties. One study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities on MCF-7 breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).
- Antimycobacterial Activity : Certain derivatives showed significant activity against Mycobacterium tuberculosis, with one study highlighting the contribution of lipophilicity in enhancing their antimicrobial potential (G. Navarrete-Vázquez et al., 2007).
Material Science and Engineering
- Organic Light-Emitting Diodes (OLEDs) : Research has been conducted on the use of this compound derivatives in OLEDs. A particular study synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in phosphorescent OLEDs, achieving high efficiency and low roll-off (Cheng-Hung Shih et al., 2015).
Coordination Chemistry
- Copper Salt Coordination : Research on symmetric double-armed oxadiazole-bridged ligands, including this compound derivatives, explored their coordination chemistry with copper salts, revealing hexacoordination in a distorted octahedral geometry (Xiang-Wen Wu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, it can lead to the development of cancer.
Mode of Action
Similar compounds have shown to have a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine might interact with its targets, leading to changes that inhibit their function.
Result of Action
Inhibition of egfr can lead to decreased cell proliferation and increased cell death, which could potentially have anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve hydrogen bonding, pi-stacking, or other non-covalent interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may bind to biomolecules and influence their function, potentially leading to changes in enzyme activity or gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXVQYWFSEXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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